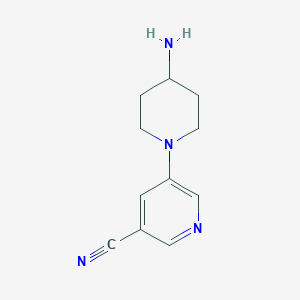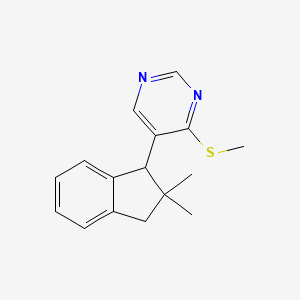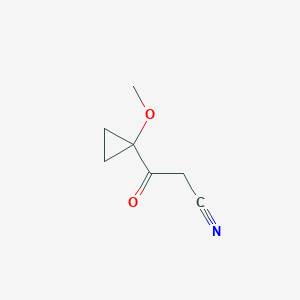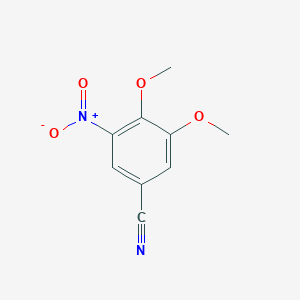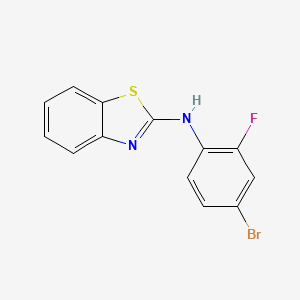
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to the benzothiazole moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Phenyl Ring: The phenyl ring with bromine and fluorine substituents can be introduced through a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the phenyl ring with a halogenated benzothiazole in the presence of a palladium catalyst and a base.
Final Coupling: The final step involves the coupling of the synthesized benzothiazole derivative with the phenyl ring under suitable conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound.
Applications De Recherche Scientifique
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Chemical Biology: It is used as a probe to study biological processes and interactions.
Material Science: The compound can be used in the development of new materials with specific properties.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-fluorobiphenyl: A similar compound with a biphenyl structure.
Benzamide, N-(4-fluorophenyl)-2-bromo-: Another compound with a benzamide structure.
Uniqueness
N-(4-BROMO-2-FLUOROPHENYL)-1,3-BENZOTHIAZOL-2-AMINE is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C13H8BrFN2S |
|---|---|
Poids moléculaire |
323.19 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H8BrFN2S/c14-8-5-6-10(9(15)7-8)16-13-17-11-3-1-2-4-12(11)18-13/h1-7H,(H,16,17) |
Clé InChI |
UKUGIWVMVFUOSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)NC3=C(C=C(C=C3)Br)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
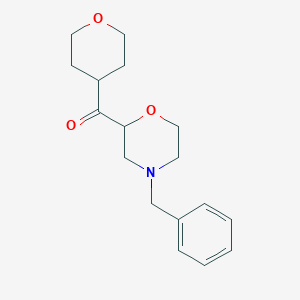
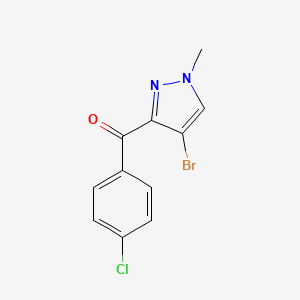
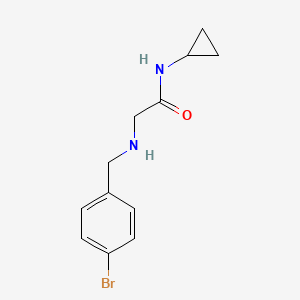
![2,5-Bis[(trifluoromethyl)sulfanyl]-1H-pyrrole](/img/structure/B8486628.png)
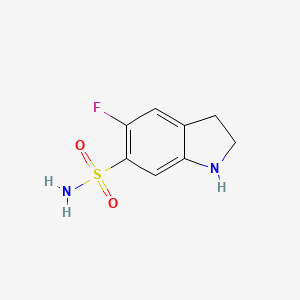
![5-Bromo-3-[(2,6-difluorobenzyl)oxy]pyridine-2-amine](/img/structure/B8486639.png)
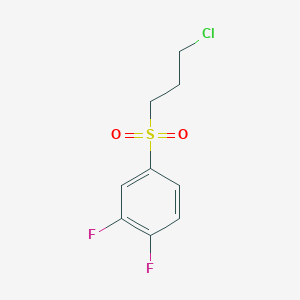
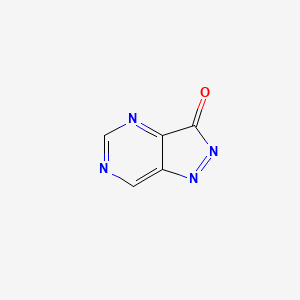
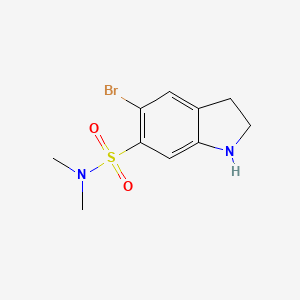
![4'-Methyl-[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B8486682.png)
